An In-depth Technical Guide to the Physical and Chemical Properties of Ethanethiol
An In-depth Technical Guide to the Physical and Chemical Properties of Ethanethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanethiol (C₂H₅SH), also known as ethyl mercaptan, is a volatile, colorless organosulfur compound with a distinct and potent odor.[1] Its structure is analogous to ethanol, with a sulfur atom replacing the oxygen atom.[1] This substitution imparts unique physical and chemical properties that are of significant interest in various fields, including its use as an odorant for liquefied petroleum gas (LPG), as a chemical intermediate in the synthesis of pharmaceuticals and pesticides, and its role in the study of thiol-based biological processes.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of ethanethiol, detailed experimental protocols for their determination, and visualizations of relevant chemical processes.
Physical Properties
The physical characteristics of ethanethiol are largely dictated by its ethyl group and the presence of the thiol (-SH) functional group. The sulfur atom, being less electronegative than oxygen, results in weaker hydrogen bonding compared to ethanol, leading to higher volatility and a lower boiling point.[1][4]
Table 1: Key Physical Properties of Ethanethiol
| Property | Value | Conditions |
| Molecular Formula | C₂H₆S | |
| Molar Mass | 62.13 g/mol | |
| Appearance | Colorless liquid | Room temperature |
| Odor | Strong, pungent, skunk-like or garlic-like | |
| Odor Threshold | As low as 0.00035 ppm in air | |
| Boiling Point | 35 °C (95 °F) | 760 mmHg |
| Melting Point | -148 °C (-234 °F) | |
| Density | 0.839 g/cm³ | 20 °C |
| Solubility in Water | 0.68 g/100 mL | 20 °C |
| Solubility in Organic Solvents | Miscible with ethanol, diethyl ether, and other organic solvents | |
| Vapor Pressure | 442 mmHg | 20 °C |
| Flash Point | -48.3 °C (-55 °F) (Closed cup) | |
| Autoignition Temperature | 299 °C (570 °F) | |
| Refractive Index (n_D) | 1.431 | 20 °C |
| Acidity (pKa) | 10.6 |
Chemical Properties and Reactivity
The chemistry of ethanethiol is dominated by the thiol group, which is a versatile functional group capable of undergoing a variety of reactions.
Acidity and Thiolate Formation
Ethanethiol is a weak acid with a pKa of approximately 10.6, making it significantly more acidic than ethanol (pKa ≈ 16).[1][5] This increased acidity is due to the larger size of the sulfur atom compared to oxygen, which allows for the negative charge in the resulting thiolate anion (ethanethiolate) to be dispersed over a larger volume, thus stabilizing the conjugate base.[5]
Ethanethiol readily reacts with strong bases, such as sodium hydroxide or sodium hydride, to form the corresponding sodium ethanethiolate, a potent nucleophile.[6]
Reaction: CH₃CH₂SH + NaOH → CH₃CH₂SNa + H₂O
Oxidation Reactions
The thiol group of ethanethiol is susceptible to oxidation. Mild oxidizing agents, such as hydrogen peroxide or iodine, oxidize ethanethiol to diethyl disulfide, a compound with a characteristic garlic-like odor.[6]
Reaction: 2 CH₃CH₂SH + H₂O₂ → CH₃CH₂SSCH₂CH₃ + 2 H₂O
Stronger oxidizing agents, such as nitric acid or potassium permanganate, can oxidize the sulfur atom to higher oxidation states, ultimately forming ethanesulfonic acid.
Table 2: Summary of Key Chemical Reactions
| Reaction Type | Reagents | Major Product(s) |
| Acid-Base | Strong bases (e.g., NaOH, NaH) | Ethanethiolate salts (e.g., CH₃CH₂SNa) |
| Oxidation (mild) | H₂O₂, I₂ | Diethyl disulfide (CH₃CH₂SSCH₂CH₃) |
| Oxidation (strong) | HNO₃, KMnO₄ | Ethanesulfonic acid (CH₃CH₂SO₃H) |
| Nucleophilic Substitution | Alkyl halides (with ethanethiolate) | Thioethers (R-S-CH₂CH₃) |
Experimental Protocols
Protocol 1: Determination of Boiling Point (Micro Method)
This protocol describes a micro method for determining the boiling point of a volatile liquid like ethanethiol, which minimizes exposure and material usage.
Materials:
-
Ethanethiol (small sample)
-
Capillary tube (sealed at one end)
-
Thermometer
-
Small test tube or melting point tube
-
Heating apparatus (e.g., Thiele tube with mineral oil or a melting point apparatus with a heating block)
-
Rubber band or wire to attach the test tube to the thermometer
Procedure:
-
Place a few drops of ethanethiol into the small test tube, enough to create a liquid column of about 1-2 cm.
-
Invert the capillary tube (sealed end up) and place it inside the test tube containing the ethanethiol.
-
Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Place the assembly into the heating apparatus. The heat transfer medium (oil or air) should be level with or slightly above the top of the ethanethiol sample.
-
Heat the apparatus gradually, at a rate of a few degrees per minute.
-
Observe the capillary tube. As the liquid heats up, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady and rapid stream of bubbles is observed.
-
Turn off the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube. Record this temperature.
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant (pKa) of ethanethiol using potentiometric titration.
Materials:
-
Ethanethiol solution of known concentration (e.g., 0.01 M in a suitable solvent, like a water-ethanol mixture to ensure solubility)
-
Standardized solution of a strong base (e.g., 0.1 M NaOH)
-
pH meter with a suitable electrode, calibrated with standard buffers
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
Procedure:
-
Pipette a known volume of the ethanethiol solution into a beaker.
-
If necessary, add a co-solvent (e.g., ethanol) to ensure the ethanethiol and its salt remain in solution throughout the titration.
-
Place the calibrated pH electrode and the magnetic stir bar into the beaker.
-
Fill the burette with the standardized NaOH solution.
-
Begin stirring the ethanethiol solution and record the initial pH.
-
Add the NaOH solution in small, known increments (e.g., 0.1-0.5 mL).
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point (the point of the most rapid pH change).
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the volume of NaOH at the equivalence point. This can be found at the inflection point of the titration curve or by taking the first or second derivative of the curve.
-
The pKa is equal to the pH at the half-equivalence point (the point where half of the volume of NaOH required to reach the equivalence point has been added).
Visualizations
Diagram 1: Synthesis of Sodium Ethanethiolate
The following diagram illustrates the straightforward acid-base reaction for the synthesis of sodium ethanethiolate from ethanethiol and sodium hydroxide.
Caption: Synthesis of Sodium Ethanethiolate.
Diagram 2: Oxidation of Ethanethiol to Diethyl Disulfide
This diagram shows the oxidative coupling of two ethanethiol molecules to form diethyl disulfide in the presence of a mild oxidizing agent.
Caption: Oxidation of Ethanethiol.
Diagram 3: Representative Thiol-Based Redox Signaling Pathway
While specific signaling pathways involving ethanethiol are not as well-defined as those for endogenous thiols like glutathione, this diagram illustrates a generalized concept of how thiols can participate in redox signaling, a crucial area of research in drug development. This pathway shows how a signaling molecule can induce a change in the redox state of a protein thiol, leading to a downstream cellular response.
Caption: Generalized Thiol Redox Signaling.
Conclusion
Ethanethiol possesses a unique set of physical and chemical properties that make it a valuable compound in both industrial and research settings. Its high volatility and potent odor are key to its use as a gas odorant, while the reactivity of its thiol group allows for its application as a versatile chemical intermediate. For researchers and professionals in drug development, understanding the acidity, nucleophilicity, and redox behavior of simple thiols like ethanethiol provides fundamental insights into the behavior of more complex biological thiols that play critical roles in cellular signaling and oxidative stress responses. The experimental protocols provided herein offer standardized methods for characterizing such compounds, and the visualizations serve to clarify key chemical transformations and conceptual pathways.
References
- 1. Page loading... [guidechem.com]
- 2. Redox modifications of protein-thiols: emerging roles in cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiols in cellular redox signalling and control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 6. Ethanethiol - Wikipedia [en.wikipedia.org]
